molecular formula C4H8N4O B2821806 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine CAS No. 1428960-88-6

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B2821806
CAS No.: 1428960-88-6
M. Wt: 128.135
InChI Key: GQHPEGRGFVYWKA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxymethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The methoxymethyl group can be introduced through the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxyformyl-triazole or methoxycarbonyl-triazole.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-1H-1,2,3-triazole: Lacks the amine group, which can affect its reactivity and biological activity.

    1-(Hydroxymethyl)-1H-1,2,3-triazol-4-amine: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its solubility and reactivity.

    1-(Methoxymethyl)-1H-1,2,3-triazol-4-carboxylic acid:

Uniqueness

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the methoxymethyl and amine groups, which can provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.

Properties

IUPAC Name

1-(methoxymethyl)triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-8-2-4(5)6-7-8/h2H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPEGRGFVYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole (5.517 g, 34.891 mmol), zinc powder (22.697 g, 349.185 mmol) and ammonium chloride (18.678 g, 349.187 mmol) were added successively into a mixed solvent of methanol (100 mL) and tetrahydrofuran (100 mL), and stirred for 18 hours. The insoluble was removed by suction filtration. After concentration, 1-(methoxymethyl)-4-amino-1H-1,2,3-triazole was obtained as 3.56 g of a brown-yellow oil, at a yield of 79.6%.
Name
1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole
Quantity
5.517 g
Type
reactant
Reaction Step One
Quantity
18.678 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
22.697 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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